Bromopropiolic acid

Übersicht

Beschreibung

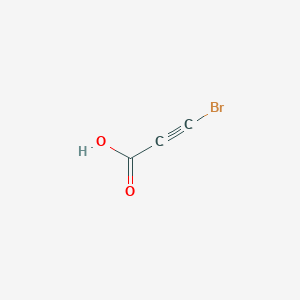

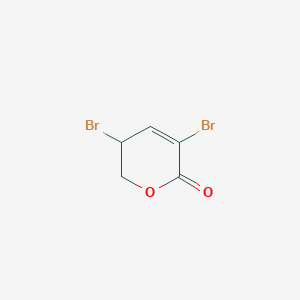

Bromopropiolic acid, also known as 3-Bromopropionic acid, is a chemical compound with the molecular formula C3HBrO2 . It is used as a quaternization agent in amperometric biosensors and alkylates mercaptans and other sulfur-containing compounds .

Synthesis Analysis

Bromopropiolic acid can be synthesized from propiolic acid . The synthesis involves the addition of AgNO3 and N-bromosuccinimide to a solution of propiolic acid in acetone. The reaction mixture is stirred for 4 hours at room temperature and then diluted with DI water. The product is extracted with DCM .Molecular Structure Analysis

The molecular weight of Bromopropiolic acid is 152.97 . The molecular structure of Bromopropiolic acid is represented by the linear formula BrCH2CH2COOH .Chemical Reactions Analysis

Bromopropiolic acid can participate in various chemical reactions. For instance, it can undergo a reaction with N-bromosuccinimide in the presence of AgNO3 to form 3-Bromopropiolic acid .Physical And Chemical Properties Analysis

Bromopropiolic acid has a molecular weight of 152.97 . It has a melting point of 84-85 °C and a predicted boiling point of 233.8±23.0 °C . The density of Bromopropiolic acid is predicted to be 2.153±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

-

3-Bromopropionic acid is used as a quaternization agent in amperometric biosensors . It also alkylates mercaptans and other sulfur-containing compounds . The compound has a molecular weight of 152.97 and a linear formula of BrCH2CH2COOH .

-

In a specific application, 3-bromopropiolic acid was used in a reaction where it was dissolved in 48% hydrogen bromide and allowed to stand for 2 hours . Water was then added and the product was extracted with ether .

- Valorization of Polylactic Acid (PLA)

- Field : Biomass Conversion and Biorefinery

- Application Summary : Bromopropiolic acid is used in the degradation of PLA to important chemical intermediates 2-bromopropionates and lactates . This process is part of the valorization and recycling of PLA, which is a bio-derived plastic widely used in packaging, biomedical, agriculture, and automotive industries .

- Method of Application : The degradation process involves using hydrogen bromide (HBr) catalysis. Two reaction solvent systems, i.e., HBr solution and HBr-AcOH (acetic acid) solution, were applied for the degradation process .

- Results : The HBr solution was conducive to the production of lactic acid (LA), with an exceptional yield of ≥99 mol% at temperatures ranging from 80 to 110 °C . Conversely, the HBr-AcOH solution can achieve the production of both 2-bromopropionic acid (2BA) and LA, with 2BA achieving a remarkable yield of 55.2 mol% at an optimal condition of 100 °C for 11 h .

-

Quaternization Agent in Amperometric Biosensors

- Field : Biosensor Technology

- Application Summary : 3-Bromopropionic acid is used as a quaternization agent in amperometric biosensors . These biosensors are devices that detect biological molecules and convert their presence or concentration into an electrical signal.

- Results : The use of 3-bromopropionic acid as a quaternization agent can improve the performance of the biosensor, although specific results can vary depending on the design of the biosensor and the target molecule .

-

Alkylation of Mercaptans and Other Sulfur-Containing Compounds

- Field : Organic Chemistry

- Application Summary : 3-Bromopropionic acid is used to alkylate mercaptans and other sulfur-containing compounds . Alkylation is a process in which an alkyl group is transferred from one molecule to another.

- Results : The use of 3-bromopropionic acid can facilitate the alkylation of mercaptans and other sulfur-containing compounds, leading to the formation of new organic compounds .

Safety And Hazards

Eigenschaften

IUPAC Name |

3-bromoprop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrO2/c4-2-1-3(5)6/h(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHNFLCNZCPFAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404677 | |

| Record name | Bromopropiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromopropiolic acid | |

CAS RN |

16900-53-1 | |

| Record name | Bromopropiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dipotassium 3-[(carboxylatomethyl)amino]-2-hydroxy-3-phenylpropanoate](/img/structure/B179170.png)

![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate](/img/structure/B179194.png)

![3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B179196.png)